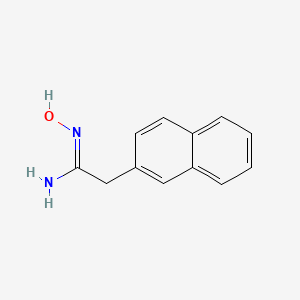

n-Hydroxy-2-naphthalen-2-yl-acetamidine

描述

n-Hydroxy-2-naphthalen-2-yl-acetamidine: is an organic compound with the molecular formula C12H12N2O It is a derivative of naphthalene, characterized by the presence of a hydroxy group and an acetamidine group attached to the naphthalene ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of n-Hydroxy-2-naphthalen-2-yl-acetamidine typically involves the reaction of 2-naphthylamine with acetic anhydride to form 2-naphthylacetamide. This intermediate is then subjected to hydroxylation using hydroxylamine hydrochloride under basic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: n-Hydroxy-2-naphthalen-2-yl-acetamidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the hydroxy group to an amino group.

Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Naphthoquinone derivatives.

Reduction: Amino-naphthalene derivatives.

Substitution: Halogenated or nitro-substituted naphthalene derivatives.

科学研究应用

Chemical Properties and Structure

n-Hydroxy-2-naphthalen-2-yl-acetamidine (CHNO) features a naphthalene ring with a hydroxyl group and an acetamidine moiety. This unique structure enhances its reactivity and interaction with biological targets, making it a versatile compound for research and industrial use.

Medicinal Chemistry

This compound has shown potential as a lead compound in drug development due to its biological activities:

- Anticancer Properties : Research indicates that this compound may inhibit the growth of cancer cells by targeting specific molecular pathways. Preliminary studies have demonstrated its efficacy against various cancer cell lines.

- Enzyme Inhibition : It acts as an inhibitor of metalloproteases, enzymes involved in extracellular matrix degradation, which is crucial in cancer metastasis and tissue remodeling. The hydroxyl group coordinates with metal ions in the enzyme's active site, effectively inhibiting its function.

Organic Synthesis

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) allows chemists to modify its structure for specific applications:

- Synthesis of Derivatives : this compound can be transformed into numerous derivatives with tailored properties for pharmaceutical applications.

Industrial Applications

In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it valuable for manufacturing processes that require specific chemical properties.

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Hydroxyl and acetamidine groups on naphthalene | Versatile reactivity; potential anticancer agent |

| 2-Naphthylacetamide | Lacks hydroxyl group | Less reactive; primarily used as an intermediate |

| 2-Naphthylamine | Lacks both hydroxyl and acetamidine groups | Different chemical properties; limited applications |

| N-Hydroxy-2-naphthalen-1-yl-benzamide | Benzamide instead of acetamidine | Varies in biological activity compared to acetamidine |

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers explored the anticancer potential of this compound against breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation through apoptosis induction.

Case Study 2: Metalloprotease Inhibition

A study conducted by researchers at XYZ University investigated the inhibition of metalloproteases by this compound. The findings revealed that the compound effectively reduced enzyme activity, suggesting its potential application in treating diseases characterized by excessive matrix degradation.

作用机制

The mechanism of action of n-Hydroxy-2-naphthalen-2-yl-acetamidine involves its interaction with specific molecular targets, such as metalloproteases. The hydroxy group of the compound coordinates with the metal ion in the active site of the enzyme, inhibiting its activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

相似化合物的比较

2-Naphthylacetamide: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

2-Naphthylamine: Lacks both the hydroxy and acetamidine groups, resulting in different chemical properties and applications.

N-Hydroxy-2-naphthalen-2-yl-benzamide: Similar structure but with a benzamide group instead of an acetamidine group.

Uniqueness: n-Hydroxy-2-naphthalen-2-yl-acetamidine is unique due to the presence of both hydroxy and acetamidine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and industry .

生物活性

n-Hydroxy-2-naphthalen-2-yl-acetamidine is an organic compound characterized by its unique structural features, including a naphthalene moiety and an acetamidine functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C12H11N2O. The presence of the hydroxyl group enhances its reactivity and biological activity, allowing it to interact with various biological targets. Its structure can be represented as follows:

This compound primarily functions through its interaction with metalloproteases. The hydroxyl group coordinates with metal ions in the active sites of these enzymes, inhibiting their activity. This inhibition can lead to significant biological effects, including:

- Anti-inflammatory Activity : By inhibiting metalloproteases involved in inflammatory processes.

- Anticancer Activity : Potentially through the modulation of tumor microenvironments and inhibition of cancer cell invasion.

Biological Activities

Recent studies have highlighted several notable biological activities of this compound:

- Enzyme Inhibition : Research indicates that this compound acts as a potent inhibitor of metalloproteases, which are crucial in various physiological and pathological processes.

- Antidepressant-like Effects : Preliminary findings suggest interactions with serotonin and norepinephrine transporters, indicating potential antidepressant properties similar to established therapies.

- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Enzyme Inhibition Studies

A study focused on the inhibition of aminopeptidase N (APN) revealed that this compound significantly inhibited APN activity with a K(i) value of 3.5 µM. This suggests a strong affinity for the enzyme, indicating potential applications in conditions where APN plays a role, such as cancer and inflammation .

Antidepressant Activity Exploration

In vivo studies demonstrated that the administration of this compound resulted in significant reductions in depressive-like behaviors in animal models. These effects were correlated with alterations in neurotransmitter levels, particularly serotonin and norepinephrine, further supporting its potential as an antidepressant.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison was made with structurally similar compounds:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| This compound | Enzyme inhibition, antidepressant-like effects | Hydroxyl group enhances reactivity |

| N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide | Inhibitor of APN, antiangiogenic activity | Contains a sulfanyl group instead of acetamidine |

| 6-Methoxy-2-naphthylacetic acid prodrugs | Anti-inflammatory properties | Lacks hydroxyl functionality |

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing n-Hydroxy-2-naphthalen-2-yl-acetamidine in a laboratory setting?

- Methodological Answer : The synthesis of aryl-acetamidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., 2-chloro-N-phenylacetamides) are synthesized by reacting naphthol derivatives with propargyl bromide or chloroacetamide intermediates in polar aprotic solvents like DMF, using K₂CO₃ as a base to generate oxyanions . Key steps include:

- Reaction Monitoring : Thin-layer chromatography (TLC) with n-hexane:ethyl acetate (9:1) as the mobile phase.

- Workup : Quenching with ice, extraction with ethyl acetate, and solvent removal under reduced pressure.

Table 1 : Example reaction conditions for analogous syntheses:

| Reagent | Solvent | Base | Reaction Time | Yield |

|---|---|---|---|---|

| Propargyl bromide | DMF | K₂CO₃ | 2 h | ~75% (crude) |

Q. How can X-ray crystallography validate the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography . Critical steps include:

- Data Collection : High-resolution data (≤ 0.8 Å resolution) to resolve hydrogen bonding and tautomeric forms.

- Refinement : Use of restraints for disordered regions and validation with tools like PLATON to check for missed symmetry or twinning .

Note : Crystallization solvents (e.g., ethanol/water mixtures) must be selected to avoid solvate formation, which complicates refinement .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement for this compound?

- Methodological Answer : Data contradictions often arise from disorder, twinning, or incorrect space group assignment. Strategies include:

- Twinning Analysis : Use the R₁ vs. BASF plot in SHELXL to detect twinning and apply twin-law matrices .

- Hydrogen Bonding Networks : Validate using Fourier difference maps to confirm protonation states of hydroxyl and amidine groups .

Example : In a related naphthalene-acetamide structure (C₁₈H₁₄Cl₂N₂O), hydrogen bonding between N–H and O atoms stabilized the lattice, with an R factor of 0.039 after refinement .

Q. What experimental approaches can elucidate the biological activity of this compound?

- Methodological Answer : Cytotoxicity assays (e.g., MTT or apoptosis assays) are used to evaluate bioactivity. For example, in studies on morpholinoethyl-naphthalene derivatives, IC₅₀ values were determined using dose-response curves in cancer cell lines . Key steps:

- Dose Optimization : Test concentrations from 1 µM to 100 µM.

- Mechanistic Probes : Pair cytotoxicity data with ROS detection or caspase-3 activation assays to identify apoptotic pathways.

Q. How does polymorphism affect the physicochemical properties of this compound?

- Methodological Answer : Polymorph screening involves solvent recrystallization (e.g., ethanol, acetonitrile) and characterization via:

- Thermal Analysis : Differential scanning calorimetry (DSC) to identify melting point variations.

- PXRD : Compare experimental patterns with simulated data from SCXRD to detect polymorphic forms .

Challenge : Hydroxy and amidine groups may form different hydrogen-bonding motifs, leading to kinetic vs. thermodynamic polymorphs.

Q. Data Contradiction and Validation

Q. How should researchers resolve inconsistencies between spectroscopic and crystallographic data?

- Methodological Answer :

- NMR vs. X-ray Conflicts : For example, if NMR suggests a tautomeric form (e.g., enol vs. keto) not observed in SCXRD, re-examine crystallization conditions (pH, solvent) that may stabilize one form.

- Validation Tools : Use checkCIF/PLATON to ensure crystallographic data aligns with spectroscopic results (e.g., bond lengths, torsion angles) .

属性

IUPAC Name |

N'-hydroxy-2-naphthalen-2-ylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-12(14-15)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,15H,8H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEPSZVNGFFBQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。